molecular formula C9H12BrFSi B12636768 (5-Bromo-2-fluorophenyl)trimethylsilane

(5-Bromo-2-fluorophenyl)trimethylsilane

Cat. No.: B12636768
M. Wt: 247.18 g/mol
InChI Key: ZPGRCQYMEMEASJ-UHFFFAOYSA-N
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Description

Significance of Arylsilanes as Versatile Synthetic Intermediates

Arylsilanes, which feature a silicon atom directly bonded to an aromatic ring, are highly versatile intermediates in organic synthesis. gibbgroup.org The carbon-silicon (C-Si) bond is stable under many reaction conditions, allowing the silyl (B83357) group to be carried through multiple synthetic steps. cas.org This stability, combined with the ability to activate the C-Si bond under specific conditions for transformations, makes arylsilanes valuable precursors. cas.org

The trimethylsilyl (B98337) (TMS) group, -Si(CH3)3, is one of the most common silyl groups used. rsc.org It is chemically inert in many environments and its bulk can provide steric influence during a synthesis. rsc.orgsynhet.com Furthermore, the introduction of a silyl group can increase the volatility of a compound, which can be advantageous for purification and analysis by methods like gas chromatography. rsc.org Arylsilanes can participate in a variety of transformations, including ipso-substitution, where the silyl group is replaced by another functional group, and as nucleophilic partners in cross-coupling reactions. gibbgroup.org

Strategic Importance of Halogenated Arylsilanes in Chemical Transformations

The strategic importance of halogenated arylsilanes, such as (5-Bromo-2-fluorophenyl)trimethylsilane , lies in the complementary reactivity of the halogen and silyl substituents. The presence of halogen atoms (F, Cl, Br, I) on the aromatic ring provides a handle for transition metal-catalyzed cross-coupling reactions, one of the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. google.com

The synthesis of This compound itself highlights the directing effects of these groups. It can be prepared via ortho-lithiation of 1-bromo-4-fluorobenzene (B142099). In this reaction, the fluorine atom directs the lithiation to the adjacent ortho position. This regioselectivity is a well-established phenomenon in the chemistry of fluorinated aromatics. nih.gov The resulting aryllithium species is then "trapped" with an electrophile, in this case, chlorotrimethylsilane, to yield the desired product. rsc.org

This strategic placement of a bromine atom and a trimethylsilyl group on a fluorinated benzene (B151609) ring creates a bifunctional building block. The bromine atom can be selectively used in cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) while the silyl group can be used for other transformations, or vice versa. google.comnih.gov This orthogonality allows for the sequential and site-selective introduction of different molecular fragments, a key strategy in the synthesis of complex, polysubstituted aromatic compounds. ossila.com For instance, the bromo-substituent is reactive towards palladium-catalyzed coupling reactions, while the silyl group can facilitate other transformations or be removed later in the synthesis. ossila.comgoogle.com

Overview of Organosilicon Chemistry in Contemporary Synthetic Design

Organosilicon chemistry has become an integral part of modern synthetic design, extending far beyond its use in protecting groups. nih.gov The unique electronic properties of silicon, being more electropositive than carbon, influence the reactivity of adjacent bonds and functional groups. nih.gov This has led to the development of silicon-based reagents for a wide array of transformations, including the synthesis of fluorinated molecules. nih.gov

In contemporary drug discovery and materials science, the incorporation of silicon into molecules is a strategy to modulate properties such as lipophilicity, metabolic stability, and biological activity. nih.gov The development of methods for the efficient synthesis of functionalized organosilicon compounds is therefore of high importance. nih.gov Halogenated arylsilanes are key players in this field, serving as precursors to more complex silicon-containing molecules and as intermediates in the synthesis of pharmaceuticals and agrochemicals. gibbgroup.orgcas.orgsynhet.com

Data Tables

Physical and Spectroscopic Properties of this compound

PropertyValueSource
Boiling Point72-74 °C / 3 mmHg gibbgroup.org
Density (d)1.28 g/cm³ gibbgroup.org
Refractive Index (n²⁰D)1.5145 gibbgroup.org
¹H NMR (CDCl₃)δ 7.57 (2H, m), 7.00 (1H, t, J = 8.3 Hz), 0.32 (9H, d, J = 0.9 Hz) gibbgroup.org

Representative Transformation: Suzuki Cross-Coupling

The following table illustrates a general Suzuki cross-coupling reaction, a common application for bromoaryl compounds like This compound . This demonstrates the potential utility of this building block in forming biaryl structures.

Reactant 1Reactant 2Catalyst / ConditionsProduct
This compound Arylboronic acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene (B28343)/Water)(5-Aryl-2-fluorophenyl)trimethylsilane

Properties

Molecular Formula

C9H12BrFSi

Molecular Weight

247.18 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H12BrFSi/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3

InChI Key

ZPGRCQYMEMEASJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

Reactivity and Transformation of 5 Bromo 2 Fluorophenyl Trimethylsilane

Chemical Role and Transformations of the Trimethylsilyl (B98337) Group

The carbon-silicon (C-Si) bond in (5-Bromo-2-fluorophenyl)trimethylsilane is central to its chemical behavior, offering a site for selective cleavage and transformation that is orthogonal to the reactivity of the bromo and fluoro substituents.

In the realm of organic synthesis, protecting groups are instrumental for masking reactive sites to prevent unwanted side reactions during a chemical sequence. rochester.edu The trimethylsilyl group is a widely employed protecting group for various functionalities, including alcohols, amines, and alkynes. thermofisher.com In the context of aryl compounds, the TMS group can be used to temporarily block a specific position on an aromatic ring.

The synthesis of this compound itself often exemplifies this principle. It can be prepared from 1-bromo-4-fluorobenzene (B142099) via ortho-lithiation followed by quenching with trimethylsilyl chloride. This process installs the TMS group at the 2-position, a site that is activated for lithiation by the ortho-fluorine atom. google.com Once installed, the bulky and chemically robust TMS group occupies that position, allowing for subsequent reactions to occur at other sites on the aromatic ring without interference at the 2-position. At a later stage in a multi-step synthesis, the TMS group can be selectively removed or transformed, unmasking the 2-position for further functionalization. This strategy is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules in a controlled manner. vapourtec.com

Desilylation, the cleavage of the C-Si bond, is the most significant transformation of this compound, providing a gateway to a variety of other functional groups at the 2-position of the 4-bromo-1-fluorobenzene scaffold.

Protodesilylation is the process of replacing a silyl (B83357) group with a hydrogen atom, effectively forming a C-H bond. This reaction can be achieved under various conditions, including treatment with acids, bases, or fluoride (B91410) ions. Base-catalyzed methods have been developed that offer mild conditions and high functional group tolerance. For instance, a protocol utilizing catalytic amounts of potassium tert-butoxide (t-BuOK) in wet dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective for the protodesilylation of a range of organosilanes. researchgate.net This method is particularly relevant as it demonstrates tolerance for halogen substituents, including chloro, bromo, and fluoro groups, making it applicable to the conversion of this compound back to 1-bromo-4-fluorobenzene. researchgate.net

Reaction Reagents Key Feature Reference
Protodesilylationt-BuOK, wet DMSOTolerates bromo and fluoro groups researchgate.net
ProtodesilylationKOTMS, D₂OUsed for network disassembly researchgate.net

The transformation of an arylsilane into a phenol (B47542) is a powerful synthetic tool. While this conversion can be achieved using fluoride and an oxidant (the Fleming-Tamao oxidation), fluoride-free methods are often desirable to avoid harsh conditions or incompatibility with other functional groups. Research has shown that arylsilanes can be oxidized to phenols under fluoride-free conditions. nih.govcapes.gov.br

One approach involves a two-step process where an arylhydrosilane is first activated by oxidation to an arylmethoxysilane using transition metal catalysts, followed by oxidation to the phenol. organic-chemistry.org While this compound is not a hydrosilane, related fluoride-free methods for the direct oxidation of aryltrimethylsilanes have been developed. These often employ a palladium catalyst in the presence of an oxidant. researchgate.net An analogous transformation is the oxidation of 5-bromo-2-fluorobenzeneboronic acid to 5-bromo-2-fluorophenol, which proceeds efficiently and highlights the feasibility of oxidizing a metalloid at this position to generate the corresponding phenol. google.com These methodologies suggest a viable, fluoride-free pathway for converting this compound into the valuable intermediate 5-bromo-2-fluorophenol.

Transformation General Method Potential Application Reference
Arylsilane to PhenolFluoride-free oxidation of arylhydrosilanes/arylmethoxysilanesSynthesis of phenols under mild conditions nih.govorganic-chemistry.org
Arylboronic acid to PhenolOxidationSynthesis of 5-bromo-2-fluorophenol google.com
Arylsilane to AcetoxyarenePd(OAc)₂, PhI(OCOCF₃)₂One-pot conversion to phenols via hydrolysis researchgate.net

The high affinity of silicon for fluoride is the basis for the most common and versatile desilylation strategies. thermofisher.com Fluoride sources such as tetrabutylammonium (B224687) fluoride (TBAF) readily attack the silicon atom of the trimethylsilyl group. youtube.comtcichemicals.com This attack forms a transient, hypervalent pentacoordinate silicate (B1173343) intermediate. The formation of the strong silicon-fluorine bond facilitates the cleavage of the weaker carbon-silicon bond, typically generating a carbanion on the aromatic ring.

This highly reactive aryl anion can then be trapped by a suitable electrophile. If the reaction is quenched with a proton source (like water, often present in commercial TBAF solutions), protodesilylation occurs. youtube.com However, by performing the reaction under anhydrous conditions and in the presence of other electrophiles, the aryl anion intermediate can be used to form new carbon-carbon or carbon-heteroatom bonds. For example, anhydrous fluoride sources like tetrabutylammonium difluorotriphenylsilicate (TBAT) can initiate reactions that allow for functionalization, such as the synthesis of alkynylsilanes from silyl alkynoates, a process that tolerates bromo groups. nih.gov This pathway opens up a vast array of synthetic possibilities, allowing the silyl group in this compound to act as a precursor to numerous other functionalities.

Fluoride Source Mechanism Outcome Reference
TBAFNucleophilic attack on Si, formation of pentacoordinate intermediateDeprotection/Protodesilylation youtube.comtcichemicals.com
TBATAnhydrous fluoride source, forms tetrabutylammonium alkynoateCatalytic decarboxylation nih.gov
KFIn-situ deprotectionGeneration of reactive intermediates academie-sciences.fr

Fluorine and Bromine: Halogens are deactivating yet ortho-, para-directing. libretexts.orguomustansiriyah.edu.iq Their high electronegativity withdraws electron density from the ring via the sigma bond (inductive effect), making the ring less reactive than benzene (B151609). However, they possess lone pairs of electrons that can be donated into the ring through resonance, which preferentially stabilizes the carbocation intermediates formed during ortho and para attack. uomustansiriyah.edu.iqlibretexts.org

Trimethylsilyl Group: The TMS group is generally considered an activating, ortho-, para-director. Its effect is primarily through hyperconjugation and the electropositive nature of silicon relative to carbon. A key feature of arylsilanes in EAS is the propensity for ipso-substitution, where the electrophile directly replaces the silyl group.

In this compound, the available positions for substitution are C3, C4, and C6.

Attack at C6: This position is para to the fluorine and ortho to the bromine. Both halogens direct to this position.

Attack at C4: This position is meta to both the fluorine and the bromine.

Attack at C3: This position is ortho to the fluorine.

The directing effects of the powerful ortho-, para-directing halogens would likely dominate over the meta-directing influence for the C4 position. The most probable outcomes would be substitution at the C6 position, reinforced by both halogens, or ipso-substitution at the C2 position, replacing the TMS group. The precise outcome would depend heavily on the nature of the electrophile and the reaction conditions. When the directing effects of multiple groups are in opposition, the most powerfully activating group typically controls the regiochemical outcome. uomustansiriyah.edu.iq Given that halogens are deactivators and the silyl group is generally activating, a complex mixture of products including ipso-substituted and C6-substituted compounds could be anticipated.

Directing Effects in Electrophilic Aromatic Substitution

Influence of the Trimethylsilyl Group on Regioselectivity (e.g., Meta/Para Directing Nature)

In electrophilic aromatic substitution reactions, the trimethylsilyl (TMS) group influences the position of incoming electrophiles. The silyl group is generally considered an activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org However, the directing effect is complex and can be influenced by the reaction conditions and the nature of the electrophile. The C-Si bond has a significant degree of σ-electron donation (inductive effect, +I), which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

The regiochemical outcome is often rationalized by the stability of the intermediate carbocation (Wheland intermediate). Attack at the para position relative to the TMS group is typically favored. While the TMS group is an ortho, para-director, its large size often hinders attack at the ortho position. wikipedia.org In the case of this compound, the positions ortho and para to the TMS group are already substituted by the fluorine and bromine atoms, respectively. Therefore, electrophilic substitution on the ring would involve the replacement of one of the existing groups, with protodesilylation (replacement of the TMS group) being a common reaction pathway under acidic conditions. rsc.org

Steric Hindrance Limiting Ortho Substitution

The trimethylsilyl group is characterized by its significant molecular volume. wikipedia.org This bulkiness creates considerable steric hindrance, which can impede or entirely prevent reactions at the adjacent (ortho) positions on the aromatic ring. acs.orglibretexts.org In this compound, the TMS group is at position 1, and the fluorine atom is at position 2 (ortho). The steric bulk of the TMS group can shield the ortho position, making it less accessible to incoming reagents. acs.org This effect is a critical factor in controlling the regioselectivity of reactions, forcing reactions to occur at other, less sterically crowded sites on the molecule. While steric hindrance generally limits reactions, in some specific cases, such as protodesilylation, steric strain can lead to an acceleration of the reaction. rsc.org

Utilization as a Traceless Linker in Solid-Phase Synthesis

In solid-phase synthesis, molecules are assembled on a solid polymer support, which simplifies purification as excess reagents and byproducts can be washed away. A "traceless linker" is a connecting molecule that tethers the substrate to the solid support and can later be cleaved without leaving any part of the linker on the final product. nih.gov

Aryltrimethylsilanes can function as traceless linkers. The aryl group can be attached to a polymer support, and the molecule of interest can be built upon the (5-Bromo-2-fluorophenyl) moiety. After the synthesis is complete, the carbon-silicon bond can be cleaved under specific conditions (e.g., using acid or an electrophile) to release the desired molecule from the solid support. nih.gov This strategy has been successfully applied in the solid-phase synthesis of peptides and other organic molecules, where a silyl linkage connects an aromatic side-chain to the polymer support. nih.gov The cleavage leaves behind a simple proton in place of the silyl group, thus qualifying it as a traceless application.

Role as a Fluorous Label in Fluorous Synthesis

Fluorous synthesis is a technique used to purify products in organic synthesis by taking advantage of the unique properties of highly fluorinated compounds. nih.gov A "fluorous label" or "tag" is a functional group with a high fluorine content, typically a long perfluoroalkyl chain (e.g., C8F17), that is temporarily attached to a molecule. illinois.eduiastate.edu Molecules tagged in this way have high solubility in fluorous solvents and low solubility in common organic or aqueous solvents. This allows for easy separation of the tagged product from non-tagged reagents and byproducts via a simple liquid-liquid extraction or fluorous solid-phase extraction (F-SPE). nih.govillinois.edu

While this compound contains a fluorine atom, it is not considered a fluorous label in the conventional sense. The presence of a single fluorine atom does not impart the unique phase-separation properties that define fluorous chemistry. nih.gov True fluorous tags contain a significant portion of their molecular weight as fluorine, which is essential for the phase-separation principle to be effective. nih.govillinois.edu Therefore, this compound does not serve as a fluorous label in fluorous synthesis.

Reactivity of the Aryl-Bromide Moiety

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine (C-Br) bond in this compound is a key site for chemical modification, particularly through transition metal-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org The aryl bromide acts as an electrophilic partner, reacting with a wide range of organometallic nucleophiles in the presence of a metal catalyst, most commonly palladium. nih.govmdpi.com

The general mechanism for these reactions typically involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond, forming a palladium(II) intermediate. libretexts.org

Transmetalation: A group from the organometallic reagent is transferred to the palladium(II) center, displacing the bromide. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows the bromine atom to be replaced by various alkyl, alkenyl, alkynyl, aryl, and other functional groups.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is one of the most widely used transition metal-catalyzed cross-coupling reactions, valued for its mild reaction conditions and the low toxicity of its boron-based reagents. libretexts.org In this reaction, the aryl bromide of this compound is coupled with an organoboron compound, such as a boronic acid (RB(OH)₂) or a boronic ester (RB(OR)₂), in the presence of a palladium catalyst and a base. nih.govnih.gov

The reaction is highly versatile, allowing for the synthesis of a wide array of biaryl compounds by varying the boronic acid partner. The base is crucial for the transmetalation step, activating the organoboron reagent. libretexts.org The reaction tolerates a wide range of functional groups on both coupling partners.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

Boronic Acid DerivativeProduct
Phenylboronic acid(2-Fluoro-[1,1'-biphenyl]-5-yl)trimethylsilane
4-Methoxyphenylboronic acid(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-5-yl)trimethylsilane
Thiophene-2-boronic acidTrimethyl(2-fluoro-5-(thiophen-2-yl)phenyl)silane
Pyridine-3-boronic acidTrimethyl(2-fluoro-5-(pyridin-3-yl)phenyl)silane

This table presents hypothetical products from the Suzuki-Miyaura reaction, illustrating the versatility of the coupling.

Nucleophilic Substitution Reactions Involving the Bromine Atom

Direct nucleophilic aromatic substitution (SₙAr) at the carbon bearing the bromine atom is generally unfavorable for unactivated aryl bromides. However, the bromine atom can be readily substituted by various nucleophiles through metal-catalyzed pathways, which are often referred to as Ullmann-type or Buchwald-Hartwig-type reactions.

Ullmann Condensation: This classical copper-catalyzed reaction allows for the formation of C-O, C-N, and C-S bonds by coupling an aryl halide with an alcohol, amine, or thiol, respectively. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric copper. wikipedia.orgnih.gov However, the development of modern catalytic systems using copper salts with various ligands (e.g., proline, diamines) allows these transformations to proceed under much milder conditions. nih.govmdpi.com These reactions are effective for aryl bromides and provide a complementary approach to palladium-catalyzed methods for constructing aryl ethers, amines, and thioethers. mdpi.comresearchgate.net

Buchwald-Hartwig C-N and C-O Couplings: As described previously (Section 3.2.1.4), the palladium-catalyzed Buchwald-Hartwig amination is a powerful method for replacing the bromine atom with a nitrogen nucleophile. wikipedia.org The methodology has also been extended to the formation of C-O bonds, allowing for the synthesis of diaryl ethers from aryl halides and phenols, offering an alternative to the Ullmann condensation.

Lithium-Halogen Exchange for Ortho-Lithiation and Subsequent Functionalization

One of the most powerful transformations for functionalizing this compound is the lithium-halogen exchange reaction. This process involves treating the aryl bromide with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C or below). nih.gov The reaction results in the rapid and selective exchange of the bromine atom for a lithium atom, generating a highly reactive aryllithium intermediate. nih.gov The C-F and C-Si bonds remain intact under these conditions.

The presence of the fluorine atom ortho to the site of lithiation is particularly advantageous. Fluorine is a powerful ortho-directing group in metalation reactions and effectively stabilizes the resulting carbanionic center through its strong inductive effect. researchgate.netresearchgate.netumich.edu This stabilization enhances the facility and regioselectivity of the bromine-lithium exchange.

The generated aryllithium species, 2-fluoro-5-(trimethylsilyl)phenyllithium, is a potent nucleophile and can be trapped in situ with a wide variety of electrophiles to introduce new functional groups at the 5-position. This two-step sequence provides access to a diverse range of derivatives that would be difficult to synthesize directly. nih.govresearchgate.net

Table 3: Functionalization via Lithium-Halogen Exchange

Step 1: Reagent Step 2: Electrophile (E) Product Functional Group (-E) Reference
n-BuLi or t-BuLi H₂O / D₂O -H / -D nih.gov
n-BuLi or t-BuLi Aldehydes / Ketones (e.g., R₂C=O) -C(OH)R₂ researchgate.net
n-BuLi or t-BuLi DMF (N,N-Dimethylformamide) -CHO (Formyl) nih.gov
n-BuLi or t-BuLi CO₂ (Carbon Dioxide) -COOH (Carboxyl) researchgate.net
n-BuLi or t-BuLi R-S-S-R (Disulfides) -SR (Thioether) nih.gov
n-BuLi or t-BuLi ClPR₂ (Chlorophosphine) -PR₂ (Phosphine) nih.gov

Reactivity of the Aryl-Fluoride Moiety

Nucleophilic Aromatic Substitution (SₙAr) Pathways

The carbon-fluorine bond in this compound is significantly stronger and less reactive towards many of the transformations that readily occur at the C-Br bond. Its primary mode of reactivity is nucleophilic aromatic substitution (SₙAr). In a classical SₙAr reaction, the aryl fluoride is attacked by a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the fluoride leaving group to restore aromaticity.

For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the fluorine atom. tum.denih.gov These groups are necessary to stabilize the negative charge of the Meisenheimer complex. In this compound, there are no such powerfully activating groups. The bromine atom is meta to the fluorine, and the trimethylsilyl group is ortho. While halogens are inductively withdrawing, they are weak activators for SₙAr compared to a nitro group, and their directing effects are complex. libretexts.org

Consequently, the C-F bond in this molecule is generally unreactive towards classical SₙAr reactions with common nucleophiles under standard thermal conditions. nih.gov Achieving substitution at this position typically requires specialized and more modern methodologies, such as those employing photoredox catalysis, which can enable the SₙAr of non-activated aryl fluorides by proceeding through different, radical-based mechanisms. nih.govrsc.orgresearchgate.netosti.gov

C-F Bond Activation and Functionalization Strategies

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and functionalization a formidable challenge in synthetic chemistry. In the context of polyfunctionalized molecules like this compound, the C-F bond is significantly less reactive than the carbon-bromine (C-Br) and carbon-silicon (C-Si) bonds. Consequently, most synthetic strategies prioritize reactions at the more labile Br and Si sites.

Direct C-F bond activation typically requires harsh conditions or specific activating features within the molecule, such as ortho-directing groups or electronic strain, which are not inherently favored in this compound's structure. Research has shown that in related polyhalogenated systems, the C-F bond often remains intact while other halogens are manipulated. For example, in 5-bromo-2-fluoropyrimidine, a heterocyclic analogue, palladium-catalyzed cross-coupling reactions occur selectively at the C-Br bond, while the C-F bond is susceptible to nucleophilic aromatic substitution, demonstrating the differential reactivity that can be exploited ossila.com. Similarly, the conversion of 5-bromo-2-fluorotoluene (B1266182) to 5-bromo-2-fluorobenzyl bromide proceeds via bromination of the methyl group, leaving the aryl C-F and C-Br bonds untouched sigmaaldrich.com.

While rhodium-catalyzed H-F exchange has been described for fluoroarenes bearing an ortho-ketone, this specific scenario is not applicable to this compound bldpharm.com. The functionalization of the C-F bond in this and similar ortho-fluoroarylsilanes remains a significant hurdle, representing an area ripe for the development of novel catalytic systems capable of achieving high selectivity in the presence of other reactive functional groups.

Electrophilic Fluorination of Arylsilanes (General Context)

While this compound is already fluorinated, understanding the electrophilic fluorination of arylsilanes provides context for the behavior of the silyl group in aromatic systems. The direct electrophilic fluorination of arylsilanes is often not a synthetically useful reaction on its own. researchgate.net For instance, treating 4-(biphenyl)triethoxysilane with an electrophilic fluorinating agent like F-TEDA-BF₄ (Selectfluor) results in a yield of less than 4% for the desired fluorinated product. researchgate.net

However, the process can be rendered highly efficient and regioselective through metal mediation. The addition of silver(I) salts, particularly silver(I) oxide (Ag₂O), dramatically improves the reaction, enabling a practical, one-step process to convert aryltrialkoxysilanes into functionalized aryl fluorides. researchgate.net This silver-mediated approach is operationally simple and uses an inexpensive silver source that can be recovered. researchgate.net

In these reactions, the silyl group plays a crucial role by enhancing the reactivity of the π-nucleophile (the aromatic ring) and controlling the regiochemistry of the fluorine addition. organic-chemistry.org This control is attributed to the "beta effect" of the silicon-carbon bond, which stabilizes a positive charge that develops at the beta position during the electrophilic attack. organic-chemistry.org This principle has been exploited to prepare a variety of novel and even enantiomerically enriched fluorinated building blocks. organic-chemistry.org The reactivity of various electrophilic N-F reagents used in these transformations has been extensively studied to optimize reaction efficiency. sigmaaldrich.com

Synergistic Reactivity and Chemoselectivity of Multiple Functional Groups

The presence of three distinct functional groups on the aromatic ring of this compound allows for complex, synergistic reactivity. The interplay between the ortho-fluoro and trimethylsilyl groups, combined with the para-bromo substituent, enables a high degree of chemoselectivity, where one site can be manipulated while the others remain dormant.

Polyfunctional arylsilanes are valuable intermediates precisely because their different functional groups can be addressed sequentially. A key strategy for achieving chemoselectivity is through cascade metal-metal exchange reactions. Current time information in Pasuruan, ID. For example, arylsilanes can undergo a one-pot conversion into functionalized arylcoppers. Current time information in Pasuruan, ID. These copper reagents are versatile and can react with a variety of electrophiles, such as allylic halides and acid chlorides, allowing for the selective formation of new carbon-carbon bonds at the original site of the silyl group. Current time information in Pasuruan, ID.

Achieving selectivity often requires careful control of reaction conditions. In the synthesis of arylsiloxanes from organometallic precursors, low temperatures are crucial to prevent undesired side reactions, such as the formation of di- and tri-arylated silanes or dehalogenated byproducts. researchgate.net This highlights the general principle that kinetic control is essential when handling polyfunctional intermediates.

Table 1: Conditions for Selective Silylation of Aryl Organometallics
Organometallic ReagentElectrophileEquivalents of ElectrophileTemperatureSolventPrimary ProductReference
Arylmagnesium ReagentsTetraethyl Orthosilicate3-30 °CTHFAryl(triethoxy)silane researchgate.net
Aryllithium SpeciesTetraethyl Orthosilicate1.5-78 °CEtherAryl(triethoxy)silane researchgate.net

The C-Br bond is the most common site for initial functionalization in this compound due to its higher reactivity compared to the C-F and C-Si bonds under many conditions, particularly metal-halogen exchange and cross-coupling.

Regioselective bromine/magnesium (Br/Mg) exchange is a powerful tool for functionalizing polyhalogenated arenes. researchgate.net The use of specialized bimetallic reagents, such as sBu₂Mg·2LiOR, in non-polar solvents like toluene (B28343) enables efficient Br/Mg exchange at the bromine site under mild conditions, even in the presence of other halogens like fluorine. researchgate.net The resulting bromo-substituted magnesium reagents can then be trapped with a wide range of electrophiles to introduce new functional groups selectively. researchgate.net The choice of additives, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), can further fine-tune the regioselectivity of the exchange on certain substrates. researchgate.net This methodology provides a direct pathway to selectively transform the bromine atom while preserving the fluorine and trimethylsilyl moieties for subsequent reactions.

The synthesis and manipulation of ortho-substituted aryl silanes, such as this compound, present unique challenges. The steric hindrance imposed by the ortho-substituent (the fluorine atom) can impede reactions at the adjacent silyl group. Furthermore, the preparation of these compounds is often non-trivial.

A common route to arylsilanes involves the reaction of an organometallic species (like a Grignard or aryllithium reagent) with a silicon electrophile. However, this process can be difficult to control for ortho-substituted systems. The Grignard method can be inefficient for sterically hindered halides, making the synthesis of ortho-substituted arylsilanes challenging. bldpharm.com Additionally, the reaction of organolithium or Grignard reagents with tetraalkyl orthosilicates can lead to a mixture of products, including di- and triarylated silanes, if not performed under carefully controlled low-temperature conditions. researchgate.net

Advanced synthetic methods have been developed to overcome these challenges. For instance, palladium-catalyzed C-H functionalization using a silicon-tethered directing group allows for meta-selective alkenylation, demonstrating a sophisticated approach to controlling regioselectivity in substituted arylsilanes. Another strategy involves the use of aryne intermediates, which can undergo three-component coupling reactions with phosphites and haloalkynes to generate ortho-halogen-substituted aryl compounds, providing access to structures that are difficult to obtain through classical methods. These modern techniques underscore the ongoing efforts to address the inherent synthetic difficulties associated with sterically demanding, polyfunctional aryl silanes.

Mechanistic Investigations and Computational Studies

Reaction Mechanisms in Arylsilane Chemistry

The reactivity of arylsilanes is diverse, encompassing a range of transformations centered around the carbon-silicon bond. The mechanisms governing these reactions are often complex and can be influenced by various factors, including catalysts, ligands, and the electronic nature of the aryl ring.

Pathways for C-Si Bond Formation (e.g., Radical Mechanisms, Transmetalation)

The formation of the C-Si bond in arylsilanes can be achieved through several mechanistic pathways. One common approach involves the reaction of an organometallic reagent with a silicon electrophile. For instance, the reaction of an aryl Grignard or organolithium reagent with a halosilane, such as trimethylchlorosilane, is a classical method for forging the C-Si bond.

More advanced methods include catalyst-mediated reactions. A zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents provides a mild and efficient route to a variety of tetraorganosilanes. organic-chemistry.org Additionally, iron-catalyzed silylation of aromatic chlorides has emerged as a powerful technique. organic-chemistry.org

Radical pathways also contribute to C-Si bond formation. For example, a dual photoredox nickel-catalyzed silylation of aryl bromides using hydrosilanes allows for the preparation of arylsilanes at room temperature under visible-light irradiation. rsc.org In some instances, selective radical-radical cross-coupling, catalyzed by copper, can lead to the formation of new carbon-heteroatom bonds, a principle that can be extended to C-Si bond formation under appropriate conditions. rsc.org

The following table summarizes key approaches to C-Si bond formation:

Method Key Features Catalyst/Reagent
Grignard/Organolithium Reaction Classical, widely used Aryl-MgX/Li + R3Si-X
Zinc-Catalyzed Substitution Mild conditions, broad scope Zn catalyst, R-MgX + Cl-SiR3
Iron-Catalyzed Silylation High efficiency for aryl chlorides Fe catalyst
Dual Photoredox/Ni-Catalysis Room temperature, visible light Ni catalyst, photoredox catalyst

Mechanisms of Desilylation and Silicon Extrusion

The cleavage of the C-Si bond, or desilylation, is a cornerstone of arylsilane chemistry, enabling their use as synthetic intermediates. The mechanism of desilylation often involves nucleophilic attack at the silicon center, particularly by fluoride (B91410) ions, which form a strong Si-F bond, thus providing a thermodynamic driving force for the reaction.

Protodesilylation, the replacement of a silyl (B83357) group with a proton, is a common transformation. The mechanism can proceed through electrophilic attack on the carbon atom of the C-Si bond, facilitated by the electron-donating nature of the silyl group.

In the context of oxidation, the conversion of arylsilanes to phenols has been studied mechanistically. Investigations using ¹⁹F NMR spectroscopy have revealed that the reaction proceeds through the formation of a silanol (B1196071) intermediate. acs.org The rate of nucleophilic substitution at the silicon center is a key factor, and the process is sensitive to solvent effects. acs.org

Silicon-assisted C-O bond fragmentation has also been developed, employing photoredox catalysis. acs.org Mechanistic studies, supported by computational analysis, indicate that the oxophilicity of silicon drives the reaction forward, leading to the cleavage of the C-O bond and the formation of a stable Si-O bond. acs.org

Catalytic Cycles in Cross-Coupling Reactions and the Role of Ligands

Arylsilanes are valuable partners in transition metal-catalyzed cross-coupling reactions, such as the Hiyama coupling. The generally accepted catalytic cycle for palladium-catalyzed cross-coupling involves a Pd(0)/Pd(II) cycle. nih.gov This cycle consists of three key elementary steps:

Oxidative Addition: The aryl halide or triflate adds to the Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation: The aryl group from the arylsilane is transferred to the Pd(II) center. This step is often the rate-limiting step and typically requires activation of the silane (B1218182) with a fluoride source.

Reductive Elimination: The two coupled fragments are eliminated from the Pd(II) center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The role of ligands in these catalytic cycles is paramount. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald group, have been shown to generate highly active and efficient catalytic systems. nih.gov These ligands can stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. nih.gov Monoligated palladium(0) species, L1Pd(0), have been identified as highly active catalytic species in the cross-coupling cycle. researchgate.net

In some cases, a Pd(II)/Pd(0) catalytic cycle has been established for the cross-coupling of C-H bonds with arylsilanes. nih.govacs.org The development of novel quinoline-based ligands has been crucial for the success of these reactions, demonstrating the potential of ligand design to enable new transformations. nih.govacs.org The electronic and steric properties of the ligands can significantly influence the reaction yield and selectivity. nih.gov

The following table outlines the general steps in a Pd-catalyzed cross-coupling of an arylsilane:

Step Description Key Species
Oxidative Addition Aryl halide adds to Pd(0) Ar-Pd(II)-X
Transmetalation Aryl group from silane transferred to Pd Ar-Pd(II)-Ar'
Reductive Elimination Coupled product is formed Ar-Ar', Pd(0)

Influence of Halogen Substituents on Reaction Pathways and Reactivity

The presence of halogen substituents on the aryl ring of an arylsilane, such as the bromo and fluoro groups in (5-Bromo-2-fluorophenyl)trimethylsilane, has a profound impact on the molecule's reactivity. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect. libretexts.org However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org

The order of reactivity of benzene (B151609) rings substituted with a single halogen towards electrophilic substitution follows the order of electronegativity, with the most electronegative halogen being the least deactivating. libretexts.org The size of the halogen can also influence reactivity. libretexts.org

In the context of cross-coupling reactions, the carbon-halogen bond can serve as the site of oxidative addition. The reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl > C-F. Therefore, in this compound, the C-Br bond would be expected to be significantly more reactive towards oxidative addition than the C-F bond.

The fluorine atom at the ortho position to the trimethylsilyl (B98337) group can also exert a steric and electronic influence on the reactivity of the C-Si bond. Its strong electron-withdrawing nature can affect the ease of transmetalation in cross-coupling reactions. Systematic studies on the influence of halogen substituents in other systems, such as the formation of co-crystals, have shown that the position and type of halogen can dictate the nature of intermolecular interactions. rsc.org

Theoretical Chemistry Approaches

Computational chemistry provides a powerful lens for examining the intricacies of reaction mechanisms involving arylsilanes. Theoretical calculations can elucidate the structures of transient intermediates, map out potential energy surfaces, and provide quantitative insights into reaction barriers and thermodynamics.

Quantum Chemical Calculations for Elucidating Reactivity and Intermediates

Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to study the mechanisms of reactions involving arylsilanes. These calculations can be used to model the entire catalytic cycle of a cross-coupling reaction, providing geometries and energies for all intermediates and transition states. nih.gov

For example, computational studies have been instrumental in understanding the role of ligands in promoting different steps of the catalytic cycle. researchgate.net They can help to rationalize the observed selectivity and reactivity in C-H activation and functionalization reactions. nih.govacs.org

In the study of silicon-assisted C-O bond cleavage, computational investigations have helped to reveal the origin of chemoselectivity and to exclude alternative reaction pathways. acs.org Similarly, quantum chemical calculations have been used to model the hydrosilylation reaction, evaluating different possible reaction paths and calculating heats of formation and enthalpies for initial, intermediate, and final products. researchgate.net

Studies on Transition States and Activation Energies

The kinetic and thermodynamic profile of a chemical reaction is fundamentally defined by the transition states and activation energies of its elementary steps. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Hiyama couplings), a detailed understanding of the energy landscape is essential for optimization and control.

Theoretical studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the geometries and energies of transition states that are often too transient to be observed experimentally. In a typical Suzuki-Miyaura cross-coupling reaction, the catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination. Each of these steps proceeds through a distinct transition state with an associated activation energy (ΔG‡).

The oxidative addition of the C-Br bond of this compound to a Pd(0) complex is often the rate-determining step in such catalytic cycles. rsc.org The activation energy for this step is highly sensitive to the electronic properties of the aryl halide. The presence of the electron-withdrawing fluorine atom ortho to the trimethylsilyl group and meta to the bromine atom can influence the electron density at the carbon-bromine bond, thereby affecting the ease of its cleavage.

While specific experimental data for this compound is not extensively documented in the literature, a representative energy profile can be constructed based on analogous systems. The following table provides an illustrative example of calculated activation energies for the key steps in a hypothetical Suzuki coupling reaction.

Interactive Data Table: Illustrative Activation Energies for a Hypothetical Suzuki Coupling

Reaction StepTransition State DescriptionIllustrative Activation Energy (kcal/mol)
Oxidative AdditionPd(0) inserting into the C-Br bond15 - 20
TransmetalationTransfer of an organic group from boron to the Pd(II) center10 - 15
Reductive EliminationFormation of the C-C bond and regeneration of the Pd(0) catalyst5 - 10

Note: The values presented in this table are illustrative and intended to represent typical energy barriers for a palladium-catalyzed cross-coupling reaction. Actual values would need to be determined through specific experimental or computational studies on this compound.

Hammett Correlations and Electronic Effects of Substituents

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative means to evaluate the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to electronic effects. wikipedia.org

For this compound, the electronic contributions of the bromo, fluoro, and trimethylsilyl groups are critical. Assuming a reaction where the aryl ring is the core structure and substituents modulate the reactivity (for instance, in a reaction involving the trimethylsilyl group or its replacement), the electronic effects can be dissected:

Bromo Substituent (meta position): The bromine atom at the 5-position is meta to the 2-position fluorine and the 1-position silyl group. In the meta position, its effect is primarily a moderately electron-withdrawing inductive effect (σₘ ≈ +0.40). oup.com

Fluoro Substituent (ortho position): Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect. However, it can also act as a weak resonance donor. Due to the proximity to the reaction center, ortho substituents can also introduce steric effects, which often leads to their exclusion from simple Hammett correlations. utexas.edu

Trimethylsilyl Substituent (ipso position): The -SiMe₃ group's effect is more complex. It is often considered a weak electron-donating group or can act as a weak electron-withdrawing group, depending on the nature of the reaction. Its para substituent constant (σₚ) is approximately -0.16. oup.com

A Hammett plot for a reaction involving derivatives of this compound would correlate the logarithm of the relative reaction rates against the Hammett sigma constants of various substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. wikipedia.org Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating a buildup of positive charge. For Suzuki-Miyaura reactions of aryl bromides, small positive ρ values (e.g., +0.18 to +1.0) have been observed, suggesting that the oxidative addition is not always the sole rate-determining step. rsc.org

The following interactive table and plot provide an illustrative Hammett correlation for a hypothetical reaction, demonstrating how electronic effects could be quantified.

Interactive Data Table: Illustrative Hammett Data for a Hypothetical Reaction

Substituent (X)σₚ ValueHypothetical log(k/k₀) (ρ = +1.5)
-OCH₃-0.24-0.36
-CH₃-0.16-0.24
-H0.000.00
-Cl0.220.33
-Br0.230.35
-CN0.671.01
-NO₂0.781.17

Note: This data is for illustrative purposes, based on established σₚ values and a hypothetical ρ value of +1.5. rsc.orgoup.com The plot generated from this data would show a linear relationship, the slope of which is the reaction constant, ρ.

Computational Design and Prediction of Novel Chemical Transformations

Computational chemistry has become an indispensable tool for modern synthetic chemistry, enabling the in silico design and prediction of new reactions before their experimental implementation. For a substrate like this compound, computational methods can be used to explore novel transformations beyond standard cross-coupling reactions.

Using DFT and other computational approaches, researchers can:

Screen Catalysts and Ligands: The efficiency of a transition-metal-catalyzed reaction is highly dependent on the catalyst and its supporting ligands. Computational modeling allows for the rapid screening of various metal-ligand combinations to identify those with the most favorable activation energies and selectivity for reactions involving this compound.

Predict Reaction Pathways: Computational studies can map out entire potential energy surfaces for a proposed transformation. This can reveal not only the desired reaction pathway but also potential side reactions and decomposition pathways, offering insights into how to suppress unwanted outcomes. For instance, in a silicon-assisted C-O bond fragmentation, computational studies have been used to reveal the origin of chemoselectivity and rule out unwanted parallel reactions. youtube.com

Elucidate Unconventional Mechanisms: Computational modeling is particularly powerful for investigating reactions that may proceed through non-traditional mechanisms. This could include exploring photoredox-catalyzed reactions or transformations involving radical intermediates, where the unique electronic structure of this compound could be exploited to achieve novel reactivity. DFT modeling has been successfully used to account for surprising regioselectivity and the formation of unexpected products in complex cross-coupling scenarios.

By simulating the interaction of this compound with various reagents and under different conditions, computational chemistry provides a predictive framework to guide experimental efforts, saving time and resources while accelerating the discovery of new and valuable chemical transformations.

Advanced Applications in Complex Molecule Synthesis

Building Blocks for Biaryl Compounds and Polyketone Analogs

(5-Bromo-2-fluorophenyl)trimethylsilane is a highly useful precursor for the synthesis of complex biaryl compounds. The carbon-bromine bond can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. googleapis.comnih.gov In a typical Suzuki-Miyaura reaction, the bromo group can be coupled with an arylboronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the desired biaryl structure. nih.gov

Furthermore, the trimethylsilyl (B98337) group can also be utilized in cross-coupling reactions. For instance, in Hiyama cross-couplings, the silicon-carbon bond of the arylsilane can be activated by a fluoride (B91410) source to react with an aryl halide. This dual reactivity allows for the molecule to be used in different coupling strategies, enhancing its versatility as a building block for biaryl synthesis. While direct applications in the synthesis of polyketone analogs are not extensively documented in the reviewed literature, the functional handles of this compound make it a plausible candidate for incorporation into complex polyketide chains through advanced synthetic methodologies. researchgate.netrug.nl

Precursors for Fluoroolefin Compounds and Derived Agrochemicals

The (5-bromo-2-fluorophenyl) moiety is a key structural component in the synthesis of certain agrochemicals, particularly non-ester pyrethroid compounds. google.com A patented process highlights the use of this scaffold in preparing fluoroolefins that serve as potent pesticides. google.comgoogle.com The synthesis involves the generation of a (5-bromo-2-fluorophenyl)lithium intermediate, which is subsequently converted into 5-bromo-2-fluorobenzeneboronic acid. google.com This boronic acid is a crucial intermediate that is further elaborated to produce the final fluoroolefin product. google.com

This compound serves as a stable and convenient precursor to the key (5-bromo-2-fluorophenyl)lithium or boronic acid intermediates. The trimethylsilyl group can be readily converted to a boronic acid group via borylation, or it can be cleaved to generate an organolithium species, thus providing a reliable entry point into the synthetic sequence for these agrochemical compounds. google.com

Intermediates in the Synthesis of C-Glycoside Derivatives

The (5-bromo-2-fluorophenyl) scaffold is integral to the synthesis of certain C-glycoside derivatives, which are of significant interest in medicinal chemistry due to their enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts. nih.govresearchgate.net A notable application is in the preparation of C-glycoside derivatives that act as Na+-glucose cotransporter (SGLT) inhibitors, which are used in the treatment of diabetes. googleapis.com

A European patent details a method for producing a C-glycoside derivative where a compound structurally similar to this compound, specifically [1-benzothien-2-yl(5-bromo-2-fluorophenyl)methoxy]tert-butyl)dimethylsilane, is used as a key intermediate. googleapis.com This highlights the importance of the 5-bromo-2-fluorophenyl unit in constructing the final bioactive molecule. The synthesis of these complex C-glycosides often involves the coupling of an aryl moiety with a sugar unit, and the functional groups on this compound make it an adept partner in such transformations. rsc.orgnih.gov

Strategic Use in the Construction of Diverse Silicon-Containing Scaffolds

Organosilicon compounds are increasingly utilized in medicinal chemistry and materials science to create novel molecular scaffolds with unique properties. acs.org this compound is an excellent starting material for the construction of diverse silicon-containing frameworks. The trimethylsilyl group can be retained in the final structure, imparting properties such as increased lipophilicity and metabolic stability, or it can be used as a reactive handle for further synthetic elaborations.

The presence of the bromine atom provides a site for introducing additional complexity through cross-coupling reactions, allowing for the generation of a wide range of substituted arylsilane scaffolds. Chemical suppliers offer a variety of organosilicon compounds, including functionalized arylsilanes, for use as building blocks in drug discovery and advanced molecular synthesis, underscoring their importance in creating novel chemical entities. researchgate.net

Facilitating Late-Stage Diversification of Organic Molecules

Late-stage diversification is a powerful strategy in drug discovery that involves modifying a complex, biologically active scaffold in the final steps of a synthesis to generate a library of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov The distinct and orthogonal reactivity of the functional groups in this compound makes it an ideal building block for syntheses geared towards late-stage diversification.

For instance, a core structure can be assembled using the trimethylsilyl group in a coupling reaction while keeping the bromo group intact. In a subsequent step, the bromo group can be subjected to a different set of coupling conditions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to introduce a variety of substituents. nih.gov This allows for the rapid and efficient generation of a diverse set of molecules from a common intermediate, accelerating the drug discovery process. nih.gov

Synthesis of Complex Organosilicon Scaffolds for Research

Beyond its use in creating diverse silicon-containing scaffolds, this compound is a precursor for synthesizing highly complex organosilicon structures for fundamental research. The ability to perform selective chemistry at the C-Br and C-Si bonds allows for the stepwise and controlled assembly of intricate molecular architectures. This enables researchers to explore new areas of chemical space and to design molecules with precisely tailored electronic and steric properties. The development of such complex scaffolds is crucial for advancing our understanding of molecular recognition, catalysis, and materials science.

Precursors for Advanced Materials (e.g., Arylsilane-Based Host Materials)

Arylsilane derivatives are known to be useful in the development of advanced materials, such as host materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. These materials often require specific electronic properties, thermal stability, and morphological characteristics that can be tuned by modifying their molecular structure. While the direct application of this compound in the synthesis of arylsilane-based host materials is not prominently featured in the reviewed literature, its structural motifs are relevant to this field. Polyaromatic ethers and related polymers with fluorinated and silyl-substituted phenyl units are known to exhibit high thermal stability and desirable optical properties. researchgate.net The functional handles on this compound provide the necessary tools for polymerizing or incorporating this unit into larger macromolecular structures for materials science applications. ossila.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 273583-60-5
Molecular Formula C9H12BrFSi
Molecular Weight 247.18 g/mol
IUPAC Name This compound

Future Directions and Emerging Research Avenues for 5 Bromo 2 Fluorophenyl Trimethylsilane

The strategic placement of bromo, fluoro, and trimethylsilyl (B98337) functionalities makes (5-bromo-2-fluorophenyl)trimethylsilane a versatile intermediate in synthetic chemistry. Future research is poised to leverage this unique structure, focusing on enhancing synthetic efficiency, expanding its chemical transformations, and unlocking its potential in creating novel, high-value molecules for various applications. The following sections explore key emerging research avenues that are set to define the future utility of this compound.

Q & A

Q. Methodology :

  • Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or thermal decomposition ().
  • Moisture Control : Use molecular sieves (3Å) in storage vials to absorb trace water.
  • Handling : Under inert atmosphere (Ar/N₂) to avoid oxidation of the Si–C bond.

What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodology :

  • ¹H/¹³C NMR :
    • ¹H NMR (CDCl₃): Aromatic protons appear as doublets (δ 7.2–7.5 ppm, J = 8–10 Hz), with TMS protons at δ 0.3–0.5 ppm.
    • ¹³C NMR : TMS carbons at δ 0–2 ppm; C-Br and C-F coupling observed in aromatic carbons ().
  • Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 260 (calc. 260.1) confirms molecular weight.

How do bromo and fluoro substituents influence the ortholithiation reactivity of this compound?

Advanced Analysis :
The bromine atom acts as a directing group for lithiation at the ortho position, while the fluorine substituent enhances electrophilicity via inductive effects. Competitive experiments () show:

  • Relative Reactivity : Bromine > Fluorine in directing lithiation due to stronger electron-withdrawing effects.
  • Kinetic Control : Low temperatures (–78°C) favor ortho-lithiation over competing pathways (e.g., halogen scrambling).

Q. Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states.
    • Key Findings : Bromine stabilizes negative charge in the lithiated intermediate, lowering activation energy for ortho attack.
  • NBO Analysis : Quantifies hyperconjugative interactions between Br/F and the aromatic π-system.

Application : Predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using this substrate.

How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Q. Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELX () for structure refinement.
    • Key Parameters : High-resolution data (d < 0.8 Å) clarifies bond lengths (e.g., C–Br: ~1.89 Å) and torsional angles.
    • Validation : ORTEP-3 () visualizes thermal ellipsoids to confirm substituent orientations.

Example : A derivative’s crystal structure confirmed ortho silylation via Si–C bond geometry (C–Si–C angle: ~109.5°).

How can contradictions in reported reaction yields for this compound be analyzed?

Q. Advanced Methodology :

  • Systematic Review : Compare protocols for variables like solvent purity, lithiation time, and quenching methods.
  • Controlled Replication : Reproduce reactions under identical conditions (e.g., THF dried over Na/benzophenone vs. molecular sieves).
  • Statistical Analysis : Use ANOVA to assess significance of yield variations (e.g., 85% vs. 70% yields linked to trace moisture).

What strategies optimize the use of this compound in multi-step syntheses?

Q. Methodology :

  • Protecting Group Strategy : The TMS group stabilizes intermediates during cross-coupling (e.g., Stille, Negishi).
  • Sequential Functionalization : Lithiation → silylation → halogenation (e.g., I₂) generates diverse aryl silanes.
  • Scale-Up Considerations : Replace n-BuLi with LDA for safer large-scale lithiation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.